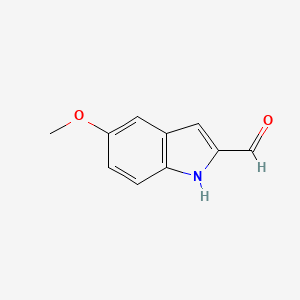

5-Methoxy-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXXJMABHGXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356584 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-81-4 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Methoxy-1H-indole-2-carbaldehyde: A Technical Guide

Introduction

5-Methoxy-1H-indole-2-carbaldehyde is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is important to note that a complete, publicly available, and experimentally verified dataset for this specific molecule is not readily accessible. Therefore, this guide has been constructed by leveraging established principles of spectroscopic interpretation and by drawing direct comparisons with the known spectral data of closely related analogues, such as 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carbaldehyde. This approach allows for a robust and scientifically grounded prediction of the spectral characteristics of the title compound, offering valuable insights for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data, particularly for the assignment of NMR signals. The structure of this compound with the conventional numbering system used for spectroscopic assignments is presented below.

Caption: Chemical structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it can effectively dissolve the compound and allow for the observation of the labile N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

| ~11.6 | Broad Singlet | N1-H | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| ~9.8 | Singlet | CHO | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and appears as a sharp singlet. This is a characteristic signal for an aldehyde. |

| ~7.4 | Doublet (J ≈ 9.0 Hz) | H7 | This proton is part of an ABX spin system on the benzene ring and is coupled to H6. |

| ~7.1 | Doublet (J ≈ 2.5 Hz) | H4 | This proton shows a small coupling (meta-coupling) to H6. The electron-donating methoxy group at C5 shields this proton, shifting it slightly upfield compared to the unsubstituted indole. |

| ~7.0 | Singlet | H3 | The proton at the C3 position of an indole-2-carbaldehyde typically appears as a singlet. |

| ~6.9 | Doublet of Doublets (J ≈ 9.0, 2.5 Hz) | H6 | This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets. |

| ~3.8 | Singlet | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |

The predicted chemical shifts are based on data from analogous compounds. For instance, the ¹H NMR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows signals for the methoxy group at 3.77 ppm and aromatic protons in the 6.9-7.4 ppm range[1]. The aldehyde proton in indole-2-carbaldehyde is reported at approximately 9.88 ppm[2].

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~182 | C=O | The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field, which is characteristic. |

| ~155 | C5 | This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift (ipso-carbon). |

| ~138 | C7a | A quaternary carbon in the indole ring system. |

| ~136 | C2 | The carbon bearing the aldehyde group is deshielded. |

| ~128 | C3a | Another quaternary carbon in the indole ring. |

| ~124 | C7 | Aromatic CH carbon. |

| ~115 | C6 | Aromatic CH carbon. |

| ~113 | C3 | Aromatic CH carbon. |

| ~103 | C4 | The ortho-position to the electron-donating methoxy group is shielded, resulting in an upfield shift. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

These predictions are supported by data from related structures. The carbonyl carbon in indole-2-carbaldehyde is observed at 182.89 ppm[2]. The carbons of the 5-methoxyindole moiety are expected to be similar to those in 5-methoxyindole itself[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Insights |

| ~3340 | N-H stretch | Indole N-H | A sharp to medium intensity band, characteristic of the N-H bond in the indole ring. In solid-state spectra, this band may be broadened due to hydrogen bonding[4]. |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H | Multiple weak to medium bands corresponding to the C-H stretching vibrations of the indole ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Methoxy -CH₃ | Stretching vibrations of the methyl group. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | Aldehyde C-H | Two weak bands, known as Fermi doublets, are characteristic of the aldehyde C-H stretch and are a strong indicator of an aldehyde functional group. |

| ~1660 | C=O stretch | Aldehyde C=O | A strong, sharp absorption band due to the carbonyl stretching vibration. The position is influenced by conjugation with the indole ring. |

| ~1600, ~1480 | C=C stretch | Aromatic C=C | Medium to strong bands from the stretching vibrations of the carbon-carbon double bonds in the aromatic indole ring. |

| ~1250 | C-O stretch (asymmetric) | Aryl-alkyl ether | A strong band corresponding to the asymmetric stretching of the C-O-C bond of the methoxy group. |

| ~1030 | C-O stretch (symmetric) | Aryl-alkyl ether | A medium to strong band from the symmetric C-O-C stretch. |

The IR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows a characteristic N-H stretch around 3342 cm⁻¹[4], which is expected to be similar in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound (Molecular Formula: C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Insights |

| 175 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with a single positive charge. |

| 174 | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehyde proton. |

| 146 | [M-CHO]⁺ | Loss of the formyl radical (CHO), a common fragmentation pathway for aldehydes. |

| 132 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene group from the indole ring fragmentation. |

The mass spectrum of the related 5-methoxyindole-2-carboxylic acid shows a molecular ion at m/z 191, with significant fragmentation[1][5]. A similar complex fragmentation pattern would be expected for the title compound.

Experimental Protocols

For the comprehensive characterization of a synthesized compound like this compound, a standardized workflow is essential for obtaining high-quality, reproducible data.

References

A Guide to the Regioselective Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 5-Methoxy-1H-indole-2-carbaldehyde from 5-methoxyindole. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it elucidates the strategic rationale behind the chosen synthetic pathway, focusing on the principles of regioselectivity in indole chemistry. The core of this guide details a robust, field-proven protocol centered on the ortho-directed metallation of a protected 5-methoxyindole, followed by electrophilic formylation. We will dissect the reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and discuss crucial safety considerations. This document is designed to serve as a practical and authoritative resource, enabling scientific professionals to reliably execute this synthesis and understand the fundamental chemical principles at play.

Strategic Imperative: Overcoming the Challenge of Regioselectivity in Indole Formylation

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The introduction of a formyl (-CHO) group serves as a critical handle for further molecular elaboration, allowing for the construction of more complex target molecules. While the formylation of indoles is a common transformation, the regiochemical outcome is dictated by the inherent electronic properties of the indole ring.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, invariably lead to substitution at the electron-rich C3 position.[1][2] This is due to the stability of the cationic intermediate formed upon electrophilic attack at C3, which delocalizes the positive charge over the nitrogen atom without disrupting the aromaticity of the benzene ring.

However, for the synthesis of this compound, formylation is required at the C2 position—a less electronically favored site. A direct electrophilic attack on the 5-methoxyindole starting material is therefore not a viable strategy. To achieve the desired C2 regioselectivity, a more nuanced approach is necessary. The most effective and widely adopted strategy involves reversing the polarity of the C2 position through directed ortho-metallation (DoM) .[3][4] This method involves the deprotonation of the C2 position using a strong organolithium base, creating a potent C2-nucleophile (an aryllithium species) that can then react with a suitable formylating electrophile, such as N,N-dimethylformamide (DMF).

This guide will focus exclusively on this robust and regioselective lithiation-formylation sequence.

Reaction Mechanism: A Stepwise Deprotonation-Formylation Sequence

The synthesis proceeds through a distinct, multi-step mechanism that leverages the acidity of the indole protons to achieve selective functionalization. The process can be broken down into three key phases: N-H deprotonation, C2-lithiation, and electrophilic quench.

-

N-H Deprotonation: The most acidic proton in 5-methoxyindole is on the nitrogen atom (pKa ≈ 17). The first equivalent of a strong base, typically n-butyllithium (n-BuLi), rapidly and quantitatively removes this proton to form a lithium indolide salt. This step is crucial as it prevents the base in the subsequent step from simply reacting with the N-H group.

-

Directed C2-Lithiation: With the nitrogen deprotonated, the most acidic carbon-hydrogen bond is now at the C2 position. A second, often more sterically hindered and potent base like tert-butyllithium (t-BuLi), is introduced. This base selectively removes the C2 proton, generating a dianion species that is highly nucleophilic at the C2 carbon.

-

Electrophilic Quench & Hydrolysis: The C2-lithiated intermediate is then treated with an electrophile, N,N-dimethylformamide (DMF). The nucleophilic C2 carbon attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate collapses, eliminating a lithium oxide species and forming an iminium ion. Subsequent hydrolysis during the aqueous work-up converts the iminium ion into the final aldehyde product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C2-formylation of indoles and is optimized for the synthesis of this compound.[5] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 5-Methoxyindole | C₉H₉NO | 147.17 | 1.00 g | 6.79 | Starting Material |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 65 mL | - | Solvent |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 3.0 mL | 7.50 | Base (N-H) |

| tert-Butyllithium (1.7 M in pentane) | C₄H₉Li | 64.06 | 4.4 mL | 7.50 | Base (C-H) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.65 mL | 8.50 | Formylating Agent |

| Water (Deionized) | H₂O | 18.02 | 15 mL | - | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~60 mL | - | Washing Agent |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-methoxyindole (1.00 g, 6.79 mmol).

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Initial Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

N-H Deprotonation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.0 mL, 7.50 mmol) dropwise to the cooled THF solution over 10 minutes. Stir the mixture at -78 °C for 30 minutes. The solution may become slightly cloudy.

-

C2-Lithiation: While maintaining the temperature at -78 °C, slowly add a 1.7 M solution of tert-butyllithium in pentane (4.4 mL, 7.50 mmol) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (0.65 mL, 8.50 mmol) to the solution via syringe. The reaction is typically rapid.

-

Warming: Allow the resulting mixture to warm to room temperature over a period of approximately 1.5 hours.

-

Quenching: Carefully quench the reaction by adding 15 mL of deionized water. Stir the mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Purification

The crude solid product should be purified by column chromatography on silica gel.

-

Eluent System: A gradient of hexanes/ethyl acetate is recommended, typically starting from 90:10 and gradually increasing the polarity to 80:20.

-

Monitoring: The fractions can be monitored by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield, based on similar transformations, is in the range of 50-65%.[5]

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [6] |

| Appearance | Solid (typically off-white to yellow) |

| CAS Number | 21778-81-4[7] |

Spectroscopic Data

The following data represents expected values for this compound. While a direct literature source for the complete NMR assignment of this specific molecule is elusive, the expected shifts can be reliably predicted based on data from the parent indole-2-carbaldehyde[5] and related 5-methoxyindole structures.[8][9]

-

¹H NMR (Expected shifts, 400 MHz, CDCl₃) δ (ppm):

-

~9.85 (s, 1H, -CHO)

-

~9.00 (br s, 1H, N-H)

-

~7.35 (d, 1H, Ar-H)

-

~7.15 (s, 1H, C3-H)

-

~7.10 (d, 1H, Ar-H)

-

~6.90 (dd, 1H, Ar-H)

-

~3.85 (s, 3H, -OCH₃)

-

-

¹³C NMR (Expected shifts, 100 MHz, CDCl₃) δ (ppm):

-

~182.5 (C=O)

-

~156.0 (C5)

-

~139.0 (C7a)

-

~132.0 (C2)

-

~128.5 (C3a)

-

~115.0 (C6)

-

~113.0 (C4)

-

~112.0 (C3)

-

~102.0 (C7)

-

~55.8 (-OCH₃)

-

-

Infrared (IR) Spectroscopy: Expected characteristic peaks around 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O aldehyde stretch), and 1250 cm⁻¹ (C-O ether stretch).

-

Mass Spectrometry (MS): Expected [M+H]⁺ = 176.06.

Safety and Handling

This synthesis involves hazardous materials that require strict safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Organolithium Reagents (n-BuLi, t-BuLi): These reagents are pyrophoric and will ignite on contact with air and moisture. They are also corrosive. Handle exclusively under an inert atmosphere using proper syringe and cannula techniques. Any residual reagent must be quenched carefully (e.g., with isopropanol) before cleaning glassware.

-

Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free solvent from a sealed container.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

-

Quenching: The quenching of the reaction with water is highly exothermic and may cause splashing. Perform this step slowly and carefully, especially at scale.

Conclusion

The synthesis of this compound from 5-methoxyindole is a prime example of strategic, regioselective synthesis. By circumventing the electronically favored C3 position through a directed ortho-metallation strategy, the C2-formylated product can be reliably obtained. This guide provides the foundational knowledge, a detailed experimental protocol, and the necessary safety considerations for researchers to successfully perform this valuable transformation. The resulting aldehyde is a versatile intermediate, poised for further elaboration in the development of novel therapeutics and other advanced materials.

References

- 1. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction & Overview

5-Methoxy-1H-indole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of medicinal chemistry and materials science. Its indole core, functionalized with a methoxy group at the 5-position and a formyl group at the 2-position, provides a unique electronic and structural framework. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and critical applications, tailored for researchers and drug development professionals.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC Name : this compound. It is also commonly referred to as 5-methoxy-2-formylindole. Key identifiers are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value | Source |

| CAS Number | 21778-81-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| InChI Key | IEHXXJMABHGXCG-UHFFFAOYSA-N |

Molecular Structure and Key Features

The structure consists of a bicyclic indole ring system. The electron-donating methoxy group (-OCH₃) at position 5 increases the electron density of the aromatic system, influencing its reactivity. The electron-withdrawing aldehyde (-CHO) group at position 2 acts as a key synthetic handle for further molecular elaboration.

Caption: Molecular structure of this compound.

Significance in Medicinal Chemistry

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The specific scaffold of this compound is a precursor to more complex molecules. For instance, its carboxylic acid analogue, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has shown potential neuroprotective properties in the context of stroke and protective effects against pathology in Alzheimer's disease models.[2][3] The aldehyde functionality at the C2 position is a reactive site for constructing indole-2-carboxamides, which have been investigated for antitubercular and antineoplastic activities.[4] This makes the title compound a valuable starting material for synthesizing libraries of potential therapeutic agents.

Physicochemical Properties and Characterization

Understanding the physical and chemical properties is fundamental for handling, reaction setup, and purification.

Tabulated Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 179-183 °C | [5] |

| SMILES | COc1ccc2[nH]c(C=O)cc2c1 | [1] |

| Solubility | Information not widely available, but typically soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | |

| Hazard Codes | H319 (Causes serious eye irritation) | [6] |

| Signal Word | Warning | [6] |

Spectroscopic Analysis

-

¹H NMR: Protons on the aromatic ring, the aldehyde proton (typically a singlet around 9-10 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the N-H proton of the indole (a broad singlet at high chemical shift, >10 ppm) would be expected.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the aldehyde (around 180-190 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm) would be present.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (around 1660-1700 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-O stretching for the methoxy group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (175.18).

Synthesis and Manufacturing

The most common and efficient method for synthesizing indole-2-carbaldehydes from their corresponding indoles is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction

This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The process involves the in-situ formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This reagent then attacks the electron-rich indole ring. For indoles, this attack preferentially occurs at the C3 position. However, if the C3 position is blocked, or under specific conditions, formylation can occur at other positions, including C2. The starting material for this synthesis is 5-methoxy-1H-indole.[10]

Expertise & Experience: The Vilsmeier-Haack reaction is favored for its mild conditions and high efficiency with electron-rich substrates like indoles.[11] The choice of DMF and POCl₃ is standard; they are cost-effective and readily available reagents that reliably generate the active electrophile. The reaction's success hinges on the nucleophilicity of the indole. The methoxy group at C5 enhances the electron density of the indole ring system, further activating it towards electrophilic substitution. The subsequent hydrolysis step during aqueous workup is critical to convert the intermediate iminium salt to the final aldehyde product.[8]

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[12] Its value lies in the synthetic versatility of the aldehyde group, which allows for the creation of diverse molecular scaffolds.

Precursor for Biologically Active Molecules

The aldehyde can be readily converted into other functional groups, serving as a gateway to various classes of compounds:

-

Indole-2-carboxamides: Synthesized by oxidative amidation or via conversion to the carboxylic acid followed by amide coupling. These compounds have been explored as cannabinoid receptor ligands and for their anti-TB and anticancer activities.[4]

-

Indole-2-carboxylic acids: Oxidation of the aldehyde yields 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound noted for its neuroprotective potential.[2][13]

-

Bioreductive Agents: The compound itself has been described as an unsymmetrical bioreductive aldimine with potential cytotoxic activity against tumor cells, possibly through the generation of reactive oxygen species.[1]

Role in Fragment-Based Drug Design

The molecule's relatively small size and defined chemical features make it an attractive fragment for fragment-based drug design (FBDD). The indole core is a well-known "privileged scaffold" that can interact with numerous biological targets. By using this aldehyde as a starting point, chemists can grow the fragment in various vectors to optimize binding affinity and selectivity for a target protein.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Vilsmeier-Haack Reaction

Trustworthiness: This protocol is based on established procedures for the formylation of activated indoles.[9][14]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 5-methoxy-1H-indole, in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 40-80 °C) until the reaction is complete, monitoring by TLC.

-

Workup (Hydrolysis): Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution with an aqueous solution of sodium hydroxide or potassium carbonate to a pH of 8-9.[14] This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction & Purification: The resulting precipitate (the product) can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functional group make it an indispensable intermediate for medicinal chemists. Its derivatives have shown promise in diverse therapeutic areas, including neuroprotection, oncology, and infectious diseases, ensuring its continued relevance in the field of drug discovery and development.

References

- 1. This compound | 21778-81-4 | WAA77881 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc [chemsrc.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methoxy-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, and significant applications, particularly in the realm of drug discovery, supported by scientific literature.

Core Chemical Identity

This compound is a member of the indole family, a ubiquitous scaffold in pharmaceuticals and biologically active compounds. The presence of a methoxy group at the 5-position and a formyl group at the 2-position of the indole ring imparts specific reactivity and biological activity to the molecule.

| Property | Value | Source |

| CAS Number | 21778-81-4 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | IEHXXJMABHGXCG-UHFFFAOYSA-N | |

| SMILES | COc1ccc2[nH]c(C=O)cc2c1 |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methoxyindole. A common method involves the Vilsmeier-Haack formylation of 5-methoxyindole, which introduces the aldehyde group at the C2 position.

Caption: Vilsmeier-Haack formylation of 5-methoxyindole.

The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Applications in Research and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

Anticancer Agent Development

This indole derivative has been investigated for its potential as an anticancer agent. It is described as an unsymmetrical bioreductive aldimine that can be reduced by a single electron.[1] This property is significant because it can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce cytotoxicity in tumor cells.[1] Furthermore, it has been shown to inhibit the enzyme DT-diaphorase, disrupting cellular respiration in cancer cells.[1]

Scaffold for Novel Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry. The functional groups of this compound make it an ideal starting material for the synthesis of derivatives with diverse pharmacological activities. For instance, the related compound 5-methoxy-1H-indole-2-carboxylic acid has been studied for its potential pharmacological applications.[3][4]

Caption: Synthetic pathways from this compound.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. It is important to verify the purity and analytical data provided by the supplier.

| Supplier | Website |

| Biosynth | --INVALID-LINK-- |

| Amerigo Scientific | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| Crescent Chemical Company | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to safety information, it may cause eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 21778-81-4 | WAA77881 [biosynth.com]

- 2. 19005-93-7|1H-Indole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Substituted Indole-2-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry and drug discovery.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its role as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from the indole ring's unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and its role as a structural mimic for key biological molecules.[2]

While much attention has historically been focused on derivatives at the C3 position, the strategic placement of a carbaldehyde group at the C2 position unlocks a distinct and potent avenue for therapeutic innovation. Substituted indole-2-carbaldehydes serve as versatile synthetic intermediates and, more importantly, as the foundation for compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

This technical guide provides an in-depth exploration of the biological activities of substituted indole-2-carbaldehydes. As a Senior Application Scientist, the aim is not merely to list findings but to provide a causal narrative, connecting molecular structure to biological function. While this guide centers on the indole-2-carbaldehyde core, for a comprehensive understanding of structure-activity relationships, we will also draw comparative insights from closely related and extensively studied indole-2-carboxamide and indole-2-carboxylate derivatives. This broader view will offer researchers and drug development professionals a more complete and actionable understanding of this promising class of compounds.

I. Synthesis of Substituted Indole-2-Carbaldehydes: Foundational Methodologies

The generation of a diverse library of substituted indole-2-carbaldehydes is the first critical step in any drug discovery campaign. Several synthetic strategies are available, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

One of the most common methods involves the oxidation of the corresponding 2-hydroxymethylindoles. These precursors can be prepared by the reduction of ethyl indole-2-carboxylates using reducing agents like lithium aluminum hydride (LiAlH₄). The subsequent oxidation to the carbaldehyde is often achieved using activated manganese dioxide (MnO₂).[3]

Another key synthetic route is the McFadyen-Stevens reaction, which can also be used to prepare indole-2-carbaldehydes from 2-ethoxycarbonylindoles.[3] For direct formylation, particularly at the C3 position, the Vilsmeier-Haack reaction is a powerful and widely used method.[4] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring. While classically used for C3 formylation, variations and strategic blocking of the C3 position can facilitate C2 formylation.

Experimental Protocol: Synthesis of a Substituted Indole-2-Carbaldehyde via Oxidation

This protocol outlines a general two-step procedure for the synthesis of a substituted indole-2-carbaldehyde, starting from the corresponding ester.

Step 1: Reduction of Ethyl 5-methoxyindole-2-carboxylate to (5-methoxy-1H-indol-2-yl)methanol

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of ethyl 5-methoxyindole-2-carboxylate in anhydrous THF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (5-methoxy-1H-indol-2-yl)methanol. The product can be purified by column chromatography if necessary.

Step 2: Oxidation to 5-methoxyindole-2-carbaldehyde [5]

-

Dissolve the crude (5-methoxy-1H-indol-2-yl)methanol from the previous step in a suitable solvent, such as ethyl acetate (EtOAc).[5]

-

Add activated manganese dioxide (MnO₂) to the solution (typically a 5-10 fold excess by weight).

-

Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with additional solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-methoxyindole-2-carbaldehyde.

-

Purify the product by column chromatography on silica gel to obtain the pure aldehyde.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde: From Discovery to Therapeutic Potential

Abstract

This whitepaper provides a comprehensive technical overview of 5-Methoxy-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The guide delves into the historical context of its discovery, details its synthesis with a focus on the Vilsmeier-Haack reaction, and explores its physicochemical properties. Furthermore, it highlights the compound's significant biological activities, including its cytotoxic effects on tumor cells and its role as an inhibitor of DT-diaphorase. The document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the therapeutic potential and applications of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The inherent reactivity of the indole ring, coupled with the diverse possibilities for substitution, allows for the fine-tuning of pharmacological properties. Within this vast family of compounds, this compound has emerged as a particularly valuable intermediate. The presence of a methoxy group at the 5-position and a reactive carbaldehyde at the 2-position provides a unique combination of electronic properties and synthetic handles, making it a sought-after precursor for complex molecular architectures.

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in a landmark publication, its synthesis is intrinsically linked to the development of formylation reactions for electron-rich aromatic systems. The foundational work on the formylation of activated aromatic compounds was laid by Anton Vilsmeier and Albrecht Haack in 1927. Their development of what is now known as the Vilsmeier-Haack reaction provided a powerful tool for introducing a formyl group onto aromatic rings using a reagent prepared from phosphorus oxychloride and a substituted amide, most commonly N,N-dimethylformamide (DMF)[1].

The application of this reaction to the indole nucleus, a highly electron-rich heterocycle, was a natural progression. The electron-donating nature of the methoxy group at the 5-position further activates the indole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly effective method for the synthesis of 5-methoxyindole aldehydes. The regioselectivity of this reaction on the indole ring can be influenced by reaction conditions and the nature of substituents.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction proceeds through the formation of an electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent, which then attacks the electron-rich indole ring.

The Vilsmeier-Haack Reaction: A Step-by-Step Look

The mechanism of the Vilsmeier-Haack reaction can be broken down into two key stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-1H-indole attacks the Vilsmeier reagent. The position of attack on the indole ring (C2 vs. C3) can be influenced by steric and electronic factors, as well as reaction conditions. For the synthesis of the 2-carbaldehyde isomer, specific conditions are employed to favor attack at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

References

Physical characteristics of 5-Methoxy-1H-indole-2-carbaldehyde (melting point, solubility)

A Technical Guide to the Physical Characteristics of 5-Methoxy-1H-indole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the indole family, a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position imparts specific electronic and steric properties that make it a valuable intermediate in synthetic organic chemistry and drug discovery. Understanding its fundamental physical characteristics, such as melting point and solubility, is a non-negotiable prerequisite for its effective use in a laboratory setting. These properties govern critical parameters for reaction setup, purification strategies (e.g., crystallization), formulation, and storage.

This guide provides an in-depth overview of the key physical properties of this compound. It offers not only the available data but also detailed, field-proven protocols for the empirical determination of these characteristics, empowering researchers to validate their materials and make informed experimental decisions.

Core Physical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, the interplay between the nonpolar bicyclic indole core and the polar methoxy and aldehyde functional groups dictates its behavior. While commercial suppliers list the compound as a solid, specific physical data like a precise melting point is not consistently published, underscoring the importance of in-house verification[1].

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities will cause a depression and broadening of the melting point range[2]. As of the latest literature review, a definitive melting point for this compound is not consistently reported by major chemical suppliers, making its experimental determination essential for any research application.

Solubility Profile

Solubility is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The polarity of the solvent must be matched with the polarity of the solute for dissolution to occur.

-

Molecular Structure Analysis: this compound possesses a moderately polar character. The indole N-H group and the aldehyde's carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The methoxy group also contributes to its polarity. However, the large, aromatic indole ring system provides significant nonpolar character.

-

Predicted Solubility: Based on this structure, the compound is predicted to be sparingly soluble or insoluble in nonpolar solvents like hexanes and sparingly soluble in water[3]. It is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to favorable dipole-dipole interactions and potential for hydrogen bonding.

The following table summarizes the key physical identifiers and the predicted solubility profile.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not consistently reported. Requires experimental determination. | [1] |

| Solubility in Water | Predicted: Insoluble / Sparingly Soluble | Based on the large nonpolar indole core and analogy with 5-Methoxyindole[3]. |

| Solubility in Hexane | Predicted: Insoluble | Nonpolar solvent is a poor match for the compound's polar functional groups. |

| Solubility in Ethanol | Predicted: Soluble | Polar protic solvent can engage in hydrogen bonding. |

| Solubility in Acetone | Predicted: Soluble | Polar aprotic solvent with a strong dipole moment. |

Experimental Determination Protocols

The following sections detail robust, self-validating protocols for determining the melting point and solubility profile of this compound.

Protocol for Melting Point Determination

This protocol utilizes the capillary melting point method, a standard and reliable technique in organic chemistry.

Causality: The principle relies on heating a small, packed sample slowly and observing the temperature at which the phase transition from solid to liquid occurs. A slow heating rate (~1-2 °C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[2].

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 1-2 mm[4].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Conduct a preliminary rapid heating run to quickly find the approximate melting point. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample.

-

Heating and Observation: Begin heating at a rate of approximately 10-15°C per minute. Once the temperature is within 15°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Record Range: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

-

Validation: Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Protocol for Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in a range of solvents to build a comprehensive solubility profile.

Causality: This workflow not only determines solubility in common organic solvents but also probes the acidic or basic nature of the compound. Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group. This is a powerful, simple tool for structural elucidation.

Step-by-Step Methodology:

-

Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, Acetone, 5% HCl, 5% NaOH).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.

-

Observation and Classification: Observe the mixture closely.

-

Soluble: The solid dissolves completely, forming a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Record the observation for the first solvent.

-

Repeat for All Solvents: Using a fresh sample for each test, repeat steps 3-5 for all selected solvents.

-

Trustworthiness Check: For any test where solubility is observed in aqueous acid or base, the result can be validated. For example, if the compound dissolves in 5% NaOH, carefully neutralize the solution with 5% HCl. The reappearance of the solid as a precipitate confirms that solubility was due to a salt formation reaction and not simple dissolution.

Workflow for Qualitative Solubility Testing

Caption: Systematic workflow for assessing qualitative solubility.

Conclusion

The physical characteristics of this compound, namely its melting point and solubility, are foundational to its application in research and development. While published data is sparse, this guide provides the necessary theoretical framework and actionable experimental protocols for researchers to determine these properties with confidence. Rigorous adherence to these methods ensures material purity, informs the design of reaction and purification conditions, and ultimately contributes to the generation of reliable and reproducible scientific results.

References

Reactivity profile of the aldehyde group in 5-Methoxy-1H-indole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 5-Methoxy-1H-indole-2-carbaldehyde

Foreword

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active compounds, while the aldehyde function at the C2 position serves as a versatile chemical handle for molecular elaboration. This guide provides an in-depth analysis of the reactivity profile of this aldehyde group, grounded in fundamental electronic principles and supported by established synthetic methodologies. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Electronic and Steric Landscape of the Carbonyl Group

The reactivity of the aldehyde in this compound is dictated by the intricate interplay of electronic and steric factors inherent to its molecular architecture.

Electronic Influence

The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. However, this electrophilicity is modulated by the attached 5-methoxy-1H-indole ring system.

-

Indole Ring System: The indole nucleus is an electron-rich aromatic system. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the bicyclic system, increasing the overall electron density. This electron-donating effect, particularly directed towards the C2 position, can slightly reduce the partial positive charge on the aldehyde's carbonyl carbon compared to a simple aliphatic aldehyde.

-

Methoxy Group (–OCH₃): Positioned at C5 on the benzene ring, the methoxy group is a strong electron-donating group through resonance (+R effect). It pushes electron density into the indole ring system, which further contributes to the electron-rich nature of the scaffold. While this effect is more distant from the C2 aldehyde, it reinforces the overall electron-donating character of the heterocyclic system.

Despite these electron-donating influences, the powerful electron-withdrawing nature of the oxygen atom in the carbonyl group ensures that the aldehyde remains a potent electrophile, readily participating in a wide array of nucleophilic addition and condensation reactions.

Steric Considerations

The aldehyde group at the C2 position is situated between the indole nitrogen (N1) and the C3 position of the pyrrole ring. This placement imposes moderate steric hindrance, which can influence the approach of bulky nucleophiles. Reaction kinetics may be slower compared to less hindered aldehydes, and the selection of reagents and reaction conditions may be critical to achieving optimal outcomes.

Major Classes of Aldehyde-Centric Reactions

The aldehyde functional group in this compound is a gateway to diverse chemical transformations. The following sections detail the most pertinent reaction classes.

Nucleophilic Addition and Condensation Reactions

This is the quintessential reactivity pathway for the aldehyde group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then undergoes further reaction.

Caption: General Mechanism of Nucleophilic Addition.

A cornerstone reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This transformation is widely used in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.[1]

Causality Behind Experimental Choices:

-

Solvent: Ethanol or methanol are commonly used as they effectively dissolve both the aldehyde and the amine, and can participate in proton transfer steps.

-

Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).[1] Alternatively, a weak base like piperidine can facilitate the reaction.[3]

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.[1]

Protocol 1: General Synthesis of Schiff Bases from this compound

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid (approx. 15-30 mL per 0.05 mol of aldehyde).[1]

-

Amine Addition: Add the desired primary amine (1.0 eq.) to the solution.

-

Reaction Condition: Reflux the reaction mixture at 80-90 °C for several hours (typically 12-14 hours).[1]

-

Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up and Isolation: After completion, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by evaporating the solvent and purifying the residue, often by recrystallization from a suitable solvent like ethanol.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or an amine.[4] The reaction yields an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations.[4][5]

Causality Behind Experimental Choices:

-

Active Methylene Compound: The choice of nucleophile (e.g., malononitrile) is critical, as its protons must be sufficiently acidic to be deprotonated by a weak base.[4]

-

Catalyst: A weak base like piperidine is used to generate the nucleophilic carbanion without causing self-condensation of the aldehyde, which could occur with a strong base.[4]

-

Temperature: These reactions can often be performed at room temperature, as the nucleophiles generated are typically very reactive.

Protocol 2: Knoevenagel Condensation with Malononitrile

-

Reactant Preparation: Dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol in a round-bottom flask.[5]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the precipitation of the product.

-

Monitoring: Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration and wash with ice-cold water, followed by a small amount of cold ethanol to remove residual reactants.[5]

The Wittig reaction is a powerful and versatile method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[6][7] This reaction is highly reliable for forming a C=C double bond at a specific location.[6] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[8]

Caption: Experimental Workflow for the Wittig Reaction.

Protocol 3: Wittig Olefination to Form a Styrenyl Indole

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend methyltriphenylphosphonium bromide (1.1-1.2 eq.) in anhydrous tetrahydrofuran (THF).[8]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.[8]

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the freshly prepared ylide at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for several hours or until TLC indicates completion.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[8]

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct.

-

Purify the residue by flash column chromatography on silica gel to isolate the pure alkene product.[8]

-

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-Methoxy-1H-indol-2-yl)methanol. This is a standard transformation typically achieved with mild reducing agents.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is selective for aldehydes and ketones, chemoselective (will not reduce esters or carboxylic acids that might be present elsewhere), and safe to handle in protic solvents like methanol or ethanol.

-

Solvent: Methanol or ethanol are ideal solvents as they readily dissolve the indole aldehyde and the NaBH₄, and the protic nature of the solvent is required for the work-up to protonate the resulting alkoxide.

Protocol 4: Reduction to (5-Methoxy-1H-indol-2-yl)methanol

-

Dissolution: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC confirms the absence of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.

Oxidation of the Aldehyde Group

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-Methoxy-1H-indole-2-carboxylic acid.[9] This product is itself a valuable building block in medicinal chemistry.[10]

Causality Behind Experimental Choices:

-

Oxidizing Agent: Several reagents can accomplish this transformation. A mild choice is Tollens' reagent (ammoniacal silver nitrate), which is selective for aldehydes. For larger-scale synthesis, stronger oxidants like potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup, or Pinnick oxidation (sodium chlorite, NaClO₂) are effective. The Pinnick oxidation is often preferred as it occurs under mild conditions and avoids the use of heavy metals.

Protocol 5: Pinnick Oxidation to 5-Methoxy-1H-indole-2-carboxylic Acid

-

Reactant Setup: In a flask, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water. Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a weakly acidic pH. Add 2-methyl-2-butene as a chlorine scavenger.

-

Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) in water. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl to protonate the carboxylate, which often causes the product to precipitate.

-

Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The formation of Schiff bases from indole aldehydes is a well-documented and high-yielding process. The table below summarizes representative data for related transformations.

| Amine Reactant | Solvent | Catalyst | Yield (%) | Reference |

| 3-Methoxyphenylamine | Glacial Acetic Acid | None | 71.01 | [1] |

| 3-Chlorophenylamine | Glacial Acetic Acid | None | 63.63 | [1] |

| Various Aromatic Amines | Ethanol | Piperidine | 85-90 | [3] |

| 5-Phenylthiazol-2-amine | Methanol | - | 90 | [11] |

Note: Yields are for analogous indole-carbaldehyde reactions and serve as a strong indicator of the expected efficiency for the title compound.

Conclusion

The aldehyde group of this compound exhibits a robust and predictable reactivity profile, dominated by its electrophilic character. It readily undergoes nucleophilic addition and condensation reactions, including high-yielding formations of Schiff bases, Knoevenagel products, and alkenes via the Wittig reaction. Furthermore, it can be smoothly reduced to its corresponding alcohol or oxidized to a carboxylic acid. The electronic contributions from the methoxy group and the indole ring modulate this reactivity but do not impede the fundamental transformations characteristic of an aromatic aldehyde. This versatile reactivity makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures in drug discovery and materials science.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

The Strategic Versatility of 5-Methoxy-1H-indole-2-carbaldehyde: A Hub for Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities. Within this esteemed class of heterocycles, 5-Methoxy-1H-indole-2-carbaldehyde emerges as a particularly intriguing and strategically valuable building block. Its unique substitution pattern—an electron-donating methoxy group at the 5-position and a reactive carbaldehyde at the less common 2-position—endows it with a distinct chemical personality, opening avenues for the synthesis of novel therapeutic agents. This guide provides a comprehensive exploration of the potential research applications of this compound, delving into its synthesis, reactivity, and the pharmacological promise of its derivatives.

The Foundation: Understanding the Core Molecule

This compound is a solid compound with the empirical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The strategic placement of the methoxy group enhances the electron density of the indole ring, influencing its reactivity in electrophilic substitution reactions. The carbaldehyde group at the C2 position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [1] |

| Appearance | Solid |

| SMILES String | COc1ccc2[nH]c(C=O)cc2c1 |

| InChI Key | IEHXXJMABHGXCG-UHFFFAOYSA-N |

Synthetic Strategies: Accessing the Key Intermediate

The regioselective synthesis of this compound is a critical first step in harnessing its potential. While the Vilsmeier-Haack formylation of indoles typically occurs at the C3 position, specific strategies can be employed to achieve C2 functionalization. A notable and effective method is the McFadyen-Stevens reaction starting from the corresponding 2-ethoxycarbonylindole.[2]

This synthetic approach involves the conversion of ethyl 5-methoxy-1H-indole-2-carboxylate to its carbohydrazide, followed by tosylation. Subsequent treatment with anhydrous sodium carbonate in ethylene glycol yields the desired 5-methoxyindole-2-carbaldehyde.[2] This method provides a reliable route to this valuable, less-common indole isomer.

Experimental Protocol: McFadyen-Stevens Synthesis of this compound[3]

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide

-

Ethyl 5-methoxy-1H-indole-2-carboxylate is refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of the Tosylhydrazide

-

The 5-Methoxy-1H-indole-2-carbohydrazide is dissolved in pyridine and cooled in an ice bath.

-

Tosyl chloride is added portion-wise, and the mixture is stirred at low temperature before being allowed to warm to room temperature.

-

The reaction mixture is poured into ice water, and the precipitated tosylhydrazide is filtered, washed with water, and dried.

Step 3: McFadyen-Stevens Reduction

-

The tosylhydrazide is heated in a high-boiling point solvent such as ethylene glycol with an excess of anhydrous sodium carbonate.

-

The reaction is monitored for the evolution of nitrogen gas, indicating the formation of the aldehyde.

-

After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Research Applications: A Gateway to Bioactive Molecules

The true potential of this compound lies in its utility as a synthetic precursor to a diverse range of biologically active compounds. The aldehyde functionality allows for a multitude of chemical transformations, including but not limited to, condensation reactions, reductive aminations, and the formation of various heterocyclic systems.

Anticancer Drug Discovery

The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[3] Notably, this compound has been reported to exhibit cytotoxic activity against human tumor cells both in vitro and in vivo.[1] This inherent bioactivity makes it a compelling starting point for the development of novel chemotherapeutics.

The proposed mechanism of its anticancer action involves two key cellular events: the generation of reactive oxygen species (ROS) and the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1]

-

Reactive Oxygen Species (ROS) Generation: An excess of ROS within cancer cells can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

-

DT-Diaphorase Inhibition: DT-diaphorase is an enzyme that is often overexpressed in various cancer types. It can participate in the bioactivation of certain anticancer drugs but can also have a protective role for cancer cells. Inhibition of this enzyme can disrupt cellular respiration and sensitize cancer cells to other therapies.[1]

Caption: Proposed anticancer mechanism of action.

Synthesis of Novel Heterocyclic Systems

The aldehyde group of this compound is a prime site for condensation reactions with various nucleophiles, leading to the formation of new heterocyclic rings fused to or substituted on the indole core. For instance, condensation with nitroalkanes like nitromethane or nitroethane, followed by reduction, can yield 2-(2-aminoethyl) and 2-(2-aminopropyl) indoles, respectively.[2] These tryptamine analogs are valuable scaffolds for targeting a range of receptors, including serotonin receptors.

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)-5-methoxy-1H-indole[3]

-

A mixture of this compound, nitromethane, and a catalytic amount of a base (e.g., ammonium acetate) is heated under reflux.

-

The reaction progress is monitored by TLC.

-